molecular formula C20H20FN5O4 B1211699 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid CAS No. 168959-30-6

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid

Cat. No. B1211699
CAS RN: 168959-30-6
M. Wt: 413.4 g/mol
InChI Key: TVXONVWWGIXZKT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid, also known as 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C20H20FN5O4 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

168959-30-6

Product Name

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid

Molecular Formula

C20H20FN5O4

Molecular Weight

413.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C20H20FN5O4/c1-30-19-16-13(18(27)14(20(28)29)10-25(16)11-2-3-11)8-15(21)17(19)24-6-4-12(9-24)26-7-5-22-23-26/h5,7-8,10-12H,2-4,6,9H2,1H3,(H,28,29)

InChI Key

TVXONVWWGIXZKT-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1N3CCC(C3)N4C=CN=N4)F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CCC(C3)N4C=CN=N4)F)C(=O)C(=CN2C5CC5)C(=O)O

synonyms

SYN 1193
SYN-1193
SYN1193

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl-6,7-difluoro-1-cyclopropyl-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate was complexed with fluoroboric acid according to the procedure described in Example 34, and then reacted with 3-(1,2,3-triazol-1-yl)pyrrolidine under the same reaction conditions, followed by hydrolysis to yield the desired product, m.p. 200°-201° C. 1H NMR (TFA) δ: 9.34 (s, 1H), 8.69 (d, 1H), 8.58 (d, 1H), 8.09 (d, 13.3HZ, 1H), 5.93-5.8 (m, 1H), 4.83-4.34 (m, 4H), 4.2-4.0 (m, 2H), 3.79 (s, 3H), 3.05-2.75 (m, 2H), 1.7-1.1 (m, 4H). Anal. calcd. for C20H20FN5O4 . 1/2 H2O: C, 56.87; H, 5.01; N, 16.58. Found: C, 56.86; H, 4.68; N, 16.24.
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